![molecular formula C13H10ClFN2 B11725521 (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B11725521.png)
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine typically involves the condensation of 2-chlorobenzaldehyde with 2-fluorophenylhydrazine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines.
科学的研究の応用
(2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- (2E)-1-(2-chlorophenyl)-2-[(2-bromophenyl)methylidene]hydrazine
- (2E)-1-(2-chlorophenyl)-2-[(2-iodophenyl)methylidene]hydrazine
- (2E)-1-(2-chlorophenyl)-2-[(2-methylphenyl)methylidene]hydrazine
Uniqueness
The presence of both chlorine and fluorine atoms in (2E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine imparts unique chemical properties, such as increased stability and reactivity, compared to its analogs. This makes it a valuable compound for various scientific and industrial applications.
特性
分子式 |
C13H10ClFN2 |
|---|---|
分子量 |
248.68 g/mol |
IUPAC名 |
2-chloro-N-[(Z)-(2-fluorophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H10ClFN2/c14-11-6-2-4-8-13(11)17-16-9-10-5-1-3-7-12(10)15/h1-9,17H/b16-9- |
InChIキー |
XUMZZOFSGKQHPZ-SXGWCWSVSA-N |
異性体SMILES |
C1=CC=C(C(=C1)/C=N\NC2=CC=CC=C2Cl)F |
正規SMILES |
C1=CC=C(C(=C1)C=NNC2=CC=CC=C2Cl)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-bromo-4-[(E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B11725441.png)
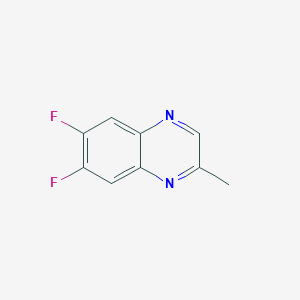

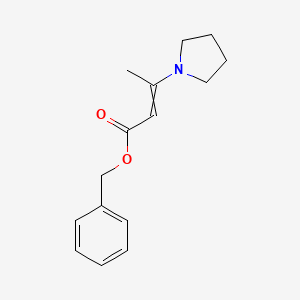
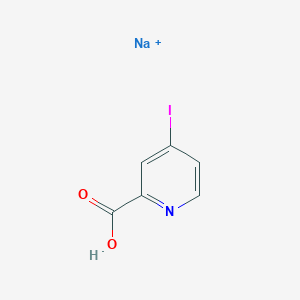
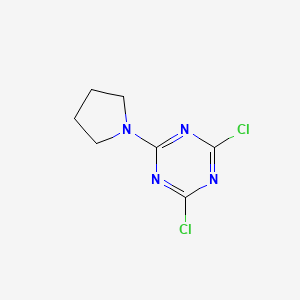
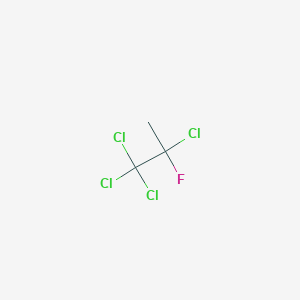
![3-[(1,3-Benzoxazol-6-yl)carbamoyl]prop-2-enoic acid](/img/structure/B11725514.png)
![3-[5-Chloro-2-(prop-2-yn-1-yloxy)phenyl]prop-2-enoic acid](/img/structure/B11725528.png)
![2-[(2E)-2-Benzylidenehydrazino]benzoic acid](/img/structure/B11725536.png)


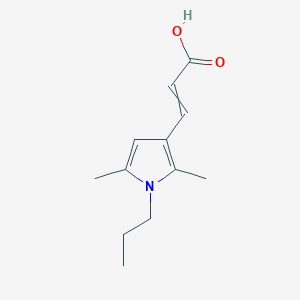
![3-(5-methylfuran-2-yl)-1-[4-(1H-pyrrol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B11725559.png)
